molecular formula C11H17N3O2 B7051878 1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea

1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea

Cat. No.: B7051878
M. Wt: 223.27 g/mol
InChI Key: FQZZTCFKCLUUFN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group, a propan-2-yl group, and a pyridin-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea typically involves the reaction of 3-aminopyridine with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3-aminopyridine with 1-(2-hydroxyethyl)-3-isocyanatopropane in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and pyridin-3-yl groups are believed to play a crucial role in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can modulate various cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)pyrrolidine
  • 3-Amino-1-propanol
  • 2-Hydroxyethyl methacrylate

Uniqueness

1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9(2)14(6-7-15)11(16)13-10-4-3-5-12-8-10/h3-5,8-9,15H,6-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZTCFKCLUUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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